1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185300-35-9
VCID: VC13317766
InChI: InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H
SMILES: CN1C=NC(=N1)N.Cl
Molecular Formula: C3H7ClN4
Molecular Weight: 134.57 g/mol

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride

CAS No.: 1185300-35-9

Cat. No.: VC13317766

Molecular Formula: C3H7ClN4

Molecular Weight: 134.57 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride - 1185300-35-9

Specification

CAS No. 1185300-35-9
Molecular Formula C3H7ClN4
Molecular Weight 134.57 g/mol
IUPAC Name 1-methyl-1,2,4-triazol-3-amine;hydrochloride
Standard InChI InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H
Standard InChI Key PSHNLOQTZVNZGF-UHFFFAOYSA-N
SMILES CN1C=NC(=N1)N.Cl
Canonical SMILES CN1C=NC(=N1)N.Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The molecular formula of 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride is C₄H₈ClN₅, derived from the parent amine (C₄H₇N₅) through protonation with hydrochloric acid. The compound’s IUPAC name reflects its substitution pattern: a methyl group at the 1-position of the triazole ring and an amine group at the 3-position. Key structural features include:

  • A planar triazole ring with alternating single and double bonds.

  • A methyl group enhancing lipophilicity.

  • A protonated amine group improving aqueous solubility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight169.60 g/mol
SolubilitySoluble in polar solvents (DMF, DMSO)
Storage Conditions-20°C, protected from moisture

The compound’s stability under varying environmental conditions is attributed to the hydrochloride salt formation, which mitigates degradation through oxidation or hygroscopicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride typically involves multi-step reactions starting from 1,2,4-triazole. A patent by CN113651762A outlines a scalable method for analogous triazole derivatives, adaptable for this compound :

Step 1: Methylation of 1,2,4-Triazole
1,2,4-Triazole is treated with chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1,2,4-triazole.

Step 2: Functionalization at the 3-Position
The 3-position is brominated or silylated using dibromomethane or trimethylchlorosilane, respectively, under cryogenic conditions (-78°C) with n-butyllithium or lithium diisopropylamide (LDA) .

Step 3: Amination and Salt Formation
The intermediate is reacted with ammonia or an amine source, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Key Reaction Conditions

StepReagentsTemperatureYield (%)
1CH₃Cl, KOH, EtOHReflux85–90
2LDA, Trimethylchlorosilane-78°C70–75
3NH₃, HClRoom temp90–95

This route emphasizes atom economy and avoids hazardous intermediates, aligning with green chemistry principles .

Pharmacological and Biochemical Applications

Antimicrobial Activity

Triazole derivatives are renowned for their antimicrobial properties. 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride exhibits inhibitory effects against bacterial and viral pathogens by interfering with nucleic acid synthesis. For instance, it disrupts viral RNA polymerase activity in influenza A strains .

Role in Click Chemistry

The compound serves as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, stabilizing Cu(I) ions and enhancing reaction kinetics. This application is critical for synthesizing bioconjugates in drug discovery .

Fluorescent Probing

Functionalized triazoles are employed in fluorescent probes for cellular imaging. The amine group in this compound allows conjugation with fluorophores, enabling real-time tracking of biochemical processes .

Industrial and Research Relevance

Pharmaceutical Intermediates

This compound is a precursor to antivirals and antifungals. For example, its incorporation into azole-based drugs enhances metabolic stability and bioavailability .

Material Science Applications

In polymer chemistry, it acts as a cross-linking agent, improving thermal stability in epoxy resins. Its electronic properties also make it a candidate for organic semiconductors .

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